N-(2-Fluoro-3-(trifluoromethyl)benzyl)cyclopentanamine
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Overview
Description
N-(2-Fluoro-3-(trifluoromethyl)benzyl)cyclopentanamine is an organic compound characterized by the presence of a cyclopentanamine group attached to a benzyl ring substituted with fluorine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluoro-3-(trifluoromethyl)benzyl)cyclopentanamine typically involves the reaction of 2-Fluoro-3-(trifluoromethyl)benzyl bromide with cyclopentanamine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Fluoro-3-(trifluoromethyl)benzyl)cyclopentanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-Fluoro-3-(trifluoromethyl)benzyl)cyclopentanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including its role as a ligand in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-Fluoro-3-(trifluoromethyl)benzyl)cyclopentanamine involves its interaction with molecular targets such as enzymes or receptors. The fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity, leading to more effective interactions with biological targets. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-3-(trifluoromethyl)benzyl alcohol: Similar structure but with an alcohol group instead of cyclopentanamine.
3-(Trifluoromethyl)benzylamine: Lacks the fluorine substitution on the benzyl ring.
3-(Trifluoromethyl)benzyl bromide: Contains a bromide group instead of cyclopentanamine.
Uniqueness
N-(2-Fluoro-3-(trifluoromethyl)benzyl)cyclopentanamine is unique due to the combination of the cyclopentanamine group with the fluorine and trifluoromethyl substitutions. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Properties
IUPAC Name |
N-[[2-fluoro-3-(trifluoromethyl)phenyl]methyl]cyclopentanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F4N/c14-12-9(8-18-10-5-1-2-6-10)4-3-7-11(12)13(15,16)17/h3-4,7,10,18H,1-2,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUXKTVTWNAWRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2=C(C(=CC=C2)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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